

Application Notes and Protocols: Carbarstone in Veterinary Parasitology

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Compound of Interest

Compound Name: Carbarstone

Cat. No.: B1668337

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Disclaimer: **Carbarstone** is an organoarsenic compound that was previously used as an antiprotozoal drug in veterinary medicine. However, due to safety concerns related to arsenic, its approval for use in animal feed has been withdrawn by regulatory agencies such as the U.S. Food and Drug Administration (FDA) in 2015.^[1] This document is intended for research and informational purposes only and does not constitute a recommendation for its use.

Introduction

Carbarstone, a pentavalent arsenical, has historically been employed in veterinary medicine for the treatment and control of various parasitic diseases, primarily in poultry and swine.^{[1][2]} Its applications have centered on its efficacy against protozoan parasites. This document provides a summary of its application, quantitative efficacy data from cited studies, and detailed experimental protocols for research purposes.

Application 1: Histomoniasis (Blackhead Disease) in Turkeys

Histomoniasis, caused by the protozoan *Histomonas meleagridis*, is a significant disease in turkeys, often leading to high mortality rates.^{[3][4][5]} **Carbarstone** was utilized for the prevention and control of this disease.

Quantitative Data Summary

The following table summarizes the efficacy of **Carbarsone** in preventing histomoniasis in turkeys, based on a study by McDougald (1979).

Treatment Group	Dosage (% in diet)	Mortality (%)	Lesion Score (Mean)
Infected, Nonmedicated	-	100	3.8
Carbarsone	0.025	0	0.1
Amprolium	0.025	100	4.0
Carbarsone + Amprolium	0.025 + 0.025	0	0.2

Source: McDougald, 1979

Experimental Protocol: Prophylactic Efficacy Against Histomoniasis

This protocol is based on the methodology described by McDougald (1979).

1. Animal Model and Housing:

- Species: Day-old turkey poults.
- Housing: Raised in wire-floored, heated battery brooders to prevent extraneous infections. Feed and water are provided ad libitum.

2. Diet Preparation and Acclimatization:

- A standard, non-medicated turkey starter ration is used as the basal diet.
- Carbarsone** is incorporated into the basal diet at the desired concentration (e.g., 0.025%).
- Birds are acclimatized to the facilities for a period of two weeks before the start of the experiment.

3. Experimental Design:

- Groups:
- Group 1: Non-infected, Non-medicated Control
- Group 2: Infected, Non-medicated Control
- Group 3: Infected, **Carbarsone**-medicated (e.g., 0.025% in feed)
- Replicates: Each treatment group should consist of multiple replicates (e.g., 4 cages) with a sufficient number of birds per replicate (e.g., 10 birds).
- Randomization: Birds are randomly allocated to treatment groups.

4. Infection Procedure:

- At two weeks of age, birds in the infected groups are individually challenged with an infective dose of *Histomonas meleagridis*.
- The inoculum, containing a known number of parasites, is administered orally or cloacally.

5. Data Collection and Efficacy Assessment:

- Mortality: Record daily mortality for each group.
- Lesion Scoring: At a predetermined time post-infection (e.g., 10-14 days), surviving birds are euthanized and necropsied. The liver and ceca are examined for lesions characteristic of histomoniasis and scored on a scale of 0 (no lesions) to 4 (severe lesions).
- Weight Gain: Individual bird weights are recorded at the beginning and end of the experimental period to calculate average weight gain.
- Feed Conversion: Record feed intake per replicate to determine the feed conversion ratio.

6. Statistical Analysis:

- Data on mortality, lesion scores, weight gain, and feed conversion are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatment groups.

Application 2: Coccidiosis in Poultry

Coccidiosis, caused by various species of *Eimeria*, is a prevalent and economically significant parasitic disease in poultry, leading to intestinal damage, reduced growth, and mortality.^{[6][7][8]} **Carbarsone** has been studied for its role in the management of this disease, often in combination with other anticoccidial drugs.

Quantitative Data Summary

The following table presents data on the use of **Carbarsone** in combination with Amprolium for the prevention of coccidiosis in turkeys, from the study by McDougald (1979).

Treatment Group	Dosage (% in diet)	Weight Gain (g)	Feed Conversion	Oocyst Passage (10 ⁶ /g feces)
Infected, Nonmedicated	-	125	2.73	1.5
Amprolium	0.0125	257	2.04	0.1
Carbarsone	0.0375	89	2.32	1.2
Amprolium + Carbarsone	0.0125 + 0.0375	262	2.08	0.1

Source: McDougald, 1979

Experimental Protocol: Anticoccidial Efficacy Trial

This protocol is a generalized methodology based on the principles of anticoccidial drug testing as described in the cited literature.

1. Animal Model and Housing:

- Species: Day-old broiler chickens or turkey poults.
- Housing: Maintained in a coccidia-free environment, typically in wire-floored cages to prevent oocyst recycling.

2. Diet and Medication:

- A basal starter diet free of any anticoccidial medication is used.
- The experimental diets are prepared by mixing **Carbarsone**, alone or in combination with other drugs, into the basal feed at specified concentrations.
- Medicated feed is provided to the respective treatment groups two days prior to infection and continued throughout the experimental period.

3. Experimental Design:

- Groups:
- Group 1: Non-infected, Non-medicated Control
- Group 2: Infected, Non-medicated Control
- Group 3: Infected, Medicated (e.g., **Carbarstone** at a specific dosage)
- Additional groups for combination treatments or different dosage levels.
- Infection: Birds in the infected groups are orally inoculated with a suspension of sporulated *Eimeria* oocysts of one or more species.

4. Efficacy Parameters:

- Weight Gain: Body weights are recorded at the start of the experiment and at termination.
- Feed Conversion Ratio: Calculated from feed consumption and weight gain.
- Lesion Scoring: On a specific day post-infection (typically day 5-7), a subset of birds from each group is euthanized, and the intestines are examined for gross lesions. Lesions are scored using a standardized system (e.g., Johnson and Reid, 0-4 scale).^[7]
- Oocyst Counts: Fecal samples are collected over a defined period (e.g., days 5-8 post-infection), and the number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.^[9]

5. Statistical Analysis:

- The collected data are analyzed using appropriate statistical methods to compare the efficacy of the treatments.

Application 3: Swine Dysentery

Swine dysentery, caused by the spirochete *Brachyspira hyodysenteriae*, is a mucohemorrhagic diarrheal disease that primarily affects growing-finishing pigs.^[10] Arsenicals, including **Carbarstone**, were among the drugs historically used for its treatment and control.^{[11][12]}

While specific quantitative data for **Carbarstone**'s efficacy against swine dysentery is not detailed in the provided search results, a general protocol for evaluating treatments can be outlined.

Experimental Protocol: Swine Dysentery Treatment Efficacy

1. Animal Model:

- Species: Weaned pigs, susceptible to swine dysentery.
- Housing: Housed in pens with solid flooring to facilitate fecal-oral transmission.

2. Experimental Design:

- Pigs are challenged with a pure culture of virulent *Brachyspira hyodysenteriae*.
- Once clinical signs of dysentery (e.g., mucohemorrhagic diarrhea) are evident, treatment is initiated.
- Groups:
 - Group 1: Infected, Non-treated Control
 - Group 2: Infected, Treated (e.g., **Carbarsone** administered in feed or water)

3. Drug Administration:

- **Carbarsone** can be administered through the feed or drinking water.[\[11\]](#) Water medication may be preferred for animals with reduced feed intake due to illness.

4. Efficacy Assessment:

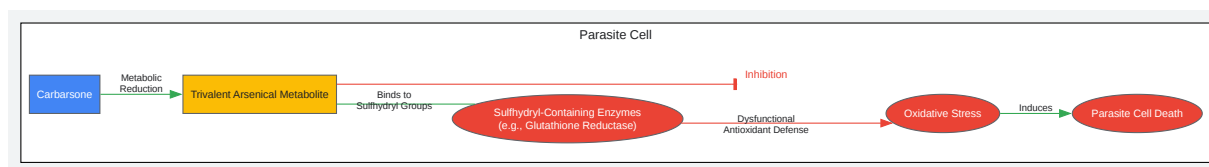
- Clinical Signs: Daily observation and scoring of fecal consistency and presence of blood and mucus.
- Mortality: Record any deaths.
- Growth Performance: Monitor weight gain and feed efficiency.
- Bacterial Shedding: Rectal swabs can be collected to culture for *B. hyodysenteriae* or for quantitative PCR to assess the reduction in bacterial shedding.

Proposed Mechanism of Action

The precise mechanism of action of **Carbarsone** in protozoa is not fully elucidated. However, it is believed that as an arsenical compound, it interferes with essential enzymatic pathways within the parasite. A proposed mechanism involves the inhibition of sulfhydryl-containing enzymes, which are crucial for cellular metabolism and antioxidant defense.[\[13\]](#)

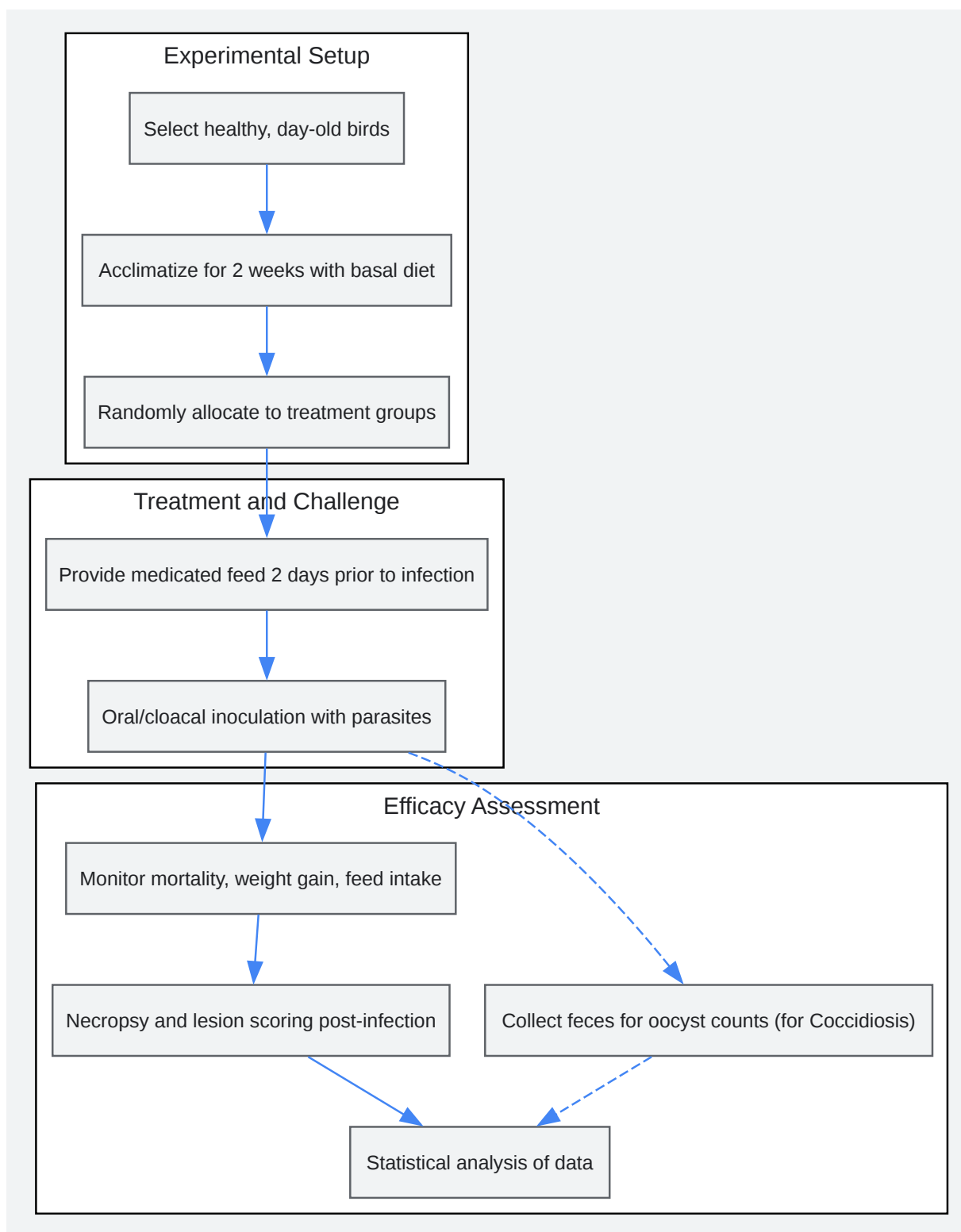
Arsenicals can inhibit glutathione reductase, an enzyme vital for maintaining a reduced intracellular environment by regenerating reduced glutathione (GSH).[\[13\]](#) The disruption of the glutathione metabolism can lead to oxidative stress and ultimately, cell death.

Visualizations



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Caption: Proposed mechanism of action of **Carbarsone** in parasites.



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Caption: General workflow for a poultry parasitology efficacy study.

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